molecular formula C9H11BrClN B2489779 trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride CAS No. 1314324-03-2; 1807920-14-4

trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2489779
CAS No.: 1314324-03-2; 1807920-14-4
M. Wt: 248.55
InChI Key: PDPFGIOAIWJVJE-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H11BrClN and a molecular weight of 248.55 g/mol . It is a cyclopropane derivative featuring a bromophenyl group and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by bromination and amination reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted cyclopropane derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its amine group allows for conjugation with biomolecules, facilitating the investigation of its interactions with proteins and nucleic acids .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions.

Properties

IUPAC Name

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPFGIOAIWJVJE-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807920-14-4
Record name rac-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.